Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-18-12(17)9-4-3-7-16(8-9)11-6-5-10(13)14-15-11/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYEQQRLOVTKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598171 | |
| Record name | Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939598-22-8 | |
| Record name | Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The most widely employed strategy involves the reaction of 3,6-dichloropyridazine with ethyl piperidine-3-carboxylate under nucleophilic aromatic substitution conditions. The piperidine nitrogen attacks the electron-deficient C3 position of the pyridazine ring, displacing the chlorine atom while retaining the C6-chloro substituent.
Reaction Conditions:
-
Solvent: Anhydrous dimethylformamide (DMF) or 1,4-dioxane
-
Base: Triethylamine (TEA) or potassium carbonate
-
Temperature: 80–100°C under nitrogen atmosphere
-
Time: 12–24 hours
Yield Optimization:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Solvent Polarity | High (DMF) | +15–20% |
| Base Equivalents | 2.5–3.0 eq | +10% |
| Reaction Time | 18 hours | Max yield |
This method achieves yields of 68–72% on laboratory scales. Industrial adaptations using continuous flow reactors report 85% yield with 30-minute residence times.
Intermediate Synthesis: Ethyl Piperidine-3-carboxylate
Fischer Esterification
Piperidine-3-carboxylic acid undergoes esterification with ethanol in the presence of sulfuric acid:
Key Parameters:
-
Molar Ratio (Acid:EtOH): 1:5
-
Catalyst Loading: 5% v/v H2SO4
-
Reflux Duration: 8 hours
-
Yield: 92–95%
Protection-Deprotection Strategies
For sensitive substrates, the Boc-protected derivative is synthesized first:
-
Protection: Piperidine-3-carboxylic acid → tert-butyl piperidine-3-carboxylate (Boc2O, DMAP, 88% yield)
-
Esterification: Boc-deprotection (TFA) followed by ethyl ester formation
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ modular flow chemistry platforms to enhance reproducibility:
Reactor Setup:
-
Module 1: 3,6-Dichloropyridazine (0.5 M in DMF) + TEA (3 eq)
-
Module 2: Ethyl piperidine-3-carboxylate (1.1 eq)
-
Residence Time: 30 minutes at 90°C
-
Output: Crude product → inline liquid-liquid extraction
Advantages:
Purification and Characterization
Crystallization Protocols
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethyl acetate/hexane | 99.2 | Needle-like |
| Methanol/water | 98.7 | Platelet |
Recrystallization from ethyl acetate/hexane (3:1 v/v) yields pharmaceutical-grade material.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH2CH3), 2.45–2.60 (m, 2H, piperidine H2/H6), 3.85 (q, 2H, OCH2), 4.30 (br s, 1H, NCH), 7.55 (d, 1H, pyridazine H5)
-
HRMS (ESI+): m/z 300.0845 [M+H]⁺ (calc. 300.0849)
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch NAS | 68–72 | 95–98 | Moderate |
| Flow Chemistry | 85 | 99.5 | High |
| Microwave-Assisted | 78 | 97 | Limited |
Microwave-assisted synthesis (100°C, 30 minutes) shows promise but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Heteroaromatic Ring
Ethyl 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylate (CAS 926921-61-1)
- Molecular formula : C₁₃H₁₉N₃O₂
- Key differences :
- The heteroaromatic ring is pyrazine (two nitrogen atoms at positions 1 and 4) instead of pyridazine (nitrogens at positions 1 and 2).
- A methyl group replaces chlorine at position 4.
- Pyrazine’s electron-deficient nature may alter binding interactions compared to pyridazine .
Ethyl 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate (CAS 1242267-96-4)
- Molecular formula : C₁₄H₁₆ClF₃N₂O₂
- Key differences :
- Pyridine ring substituted with chlorine and trifluoromethyl groups.
- Pyridine’s lower basicity compared to pyridazine may influence solubility and target binding .
Positional Isomerism in the Piperidine Ring
Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate (CAS 252263-47-1)
- Key differences :
- Ester group at the 4-position of piperidine instead of the 3-position.
- Impact :
Methyl 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylate (CAS 1208086-32-1)
- Molecular formula : C₁₁H₁₄ClN₃O₂
- Key differences :
- Methyl ester replaces ethyl ester.
- Faster hydrolysis of the methyl ester compared to ethyl, affecting metabolic stability .
Variations in the Ester Group and Side Chains
Ethyl 1-(2-Fluorobenzyl)piperidine-3-carboxylate (CAS 353777-91-0)
- Molecular formula: C₁₅H₂₀FNO₂
- Key differences :
- 2-Fluorobenzyl substituent instead of chloropyridazine.
- Fluorine’s electronegativity may enhance binding selectivity .
Ethyl 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)piperidine-3-carboxylate (Compound 7b)
Comparative Data Table
Biological Activity
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14ClN3O2
- Molecular Weight : 255.70 g/mol
- CAS Number : 13908-49-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Binding : It has the potential to bind to receptors that regulate cell signaling pathways, impacting cellular responses to external stimuli.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have suggested that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
- Antitumor Properties : Preliminary studies indicate potential antitumor effects, warranting further investigation into its efficacy against cancer cell lines.
Antimicrobial Studies
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The findings revealed:
| Compound | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| This compound | 4.0 | 8.0 |
| Control (Standard Antibiotic) | 0.5 | 1.0 |
These results suggest that while the compound shows activity, it is less potent than established antibiotics.
Antitumor Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The following table summarizes the effects observed:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa (Cervical) | 15 | 40 |
| MCF7 (Breast) | 20 | 30 |
| A549 (Lung) | 25 | 25 |
These findings indicate the compound's potential as an antitumor agent, particularly in cervical cancer cells.
Q & A
Q. What are the recommended synthetic routes for Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with piperidine derivatives and 6-chloropyridazine. Key steps include:
- Nucleophilic substitution : Reacting 6-chloropyridazine with a piperidine-3-carboxylate derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Esterification : Introducing the ethyl ester group via ethyl chloroformate in the presence of triethylamine .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Optimization : Adjust solvent polarity (DMF vs. acetonitrile), temperature (60–100°C), and stoichiometry (1:1.2 molar ratio of pyridazine to piperidine) to improve yield (reported 50–75%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy :
- ¹H NMR : Confirm piperidine ring protons (δ 1.5–3.5 ppm) and ethyl ester signals (δ 1.2–4.2 ppm) .
- ¹³C NMR : Identify carbonyl carbons (δ ~170 ppm) and chloropyridazine aromatic carbons (δ 120–150 ppm) .
- Mass spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., ~295 g/mol) .
- IR spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Q. How can researchers resolve discrepancies in crystallographic data during structural analysis?
- Validation tools : Use SHELXL for refinement and WinGX/ORTEP-3 for visualizing bond lengths/angles .
- Cross-checking : Compare experimental X-ray data with computational models (DFT or molecular mechanics) to validate torsional angles of the piperidine ring .
- Data curation : Address outliers (e.g., bond angles >5° from expected values) by re-examining diffraction images for measurement errors .
Advanced Research Questions
Q. What reaction mechanisms underpin the functionalization of this compound for pharmacological applications?
- Nucleophilic aromatic substitution : The 6-chloropyridazine moiety reacts with amines (e.g., aniline derivatives) at 100°C in DMSO to form bioisosteres .
- Ester hydrolysis : Catalyze with LiOH in THF/water to generate the carboxylic acid derivative for prodrug development .
- Cross-coupling : Use Pd-catalyzed Suzuki reactions (e.g., with aryl boronic acids) to diversify the pyridazine ring .
Q. How can researchers analyze conflicting bioactivity data across different in vitro assays?
- Dose-response curves : Compare IC₅₀ values for enzyme inhibition (e.g., kinase assays) vs. cytotoxicity (MTT assays) to distinguish target-specific effects from nonspecific toxicity .
- Assay conditions : Control variables like pH (7.4 vs. 6.5), serum concentration (e.g., 10% FBS), and incubation time (24–72 hrs) .
- Data normalization : Use Z-factor analysis to validate assay robustness and minimize false positives .
Q. What strategies mitigate challenges in synthesizing high-purity batches for in vivo studies?
- Impurity profiling : Identify by-products (e.g., unreacted 6-chloropyridazine) via HPLC (C18 column, acetonitrile/water gradient) .
- Scale-up adjustments : Replace DMF with toluene in nucleophilic substitutions to simplify solvent removal .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) and add antioxidants (e.g., BHT) for long-term storage .
Methodological Notes
- Crystallography : Use SHELXD for phase determination and SHELXL for refinement, ensuring R-factor < 0.05 .
- Synthetic Reproducibility : Document lot-specific variations in starting materials (e.g., 6-chloropyridazine purity ≥98%) .
- Bioactivity Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
